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Compound of Interest

Compound Name: Propyne-d4

Cat. No.: B1606906 Get Quote

Propyne-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic

properties of propyne-d4 (1,3,3,3-tetradeuterioprop-1-yne). It is intended to be a valuable

resource for professionals in research and development, particularly in the fields of medicinal

chemistry, materials science, and analytical chemistry.

Physical and Chemical Properties
Propyne-d4, a deuterated isotopologue of propyne, is a colorless gas at standard temperature

and pressure. Its physical and chemical properties are summarized in the tables below. The

inclusion of deuterium atoms results in a higher molecular weight compared to its non-

deuterated counterpart, which can influence its physical properties such as boiling point and

density.
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Property Value Unit Source(s)

Molecular Formula C₃D₄ - [1]

Molecular Weight 44.09 g/mol [2]

Boiling Point -23.2 °C

Melting Point -102.7 °C

Density 0.713
g/cm³ (at -50 °C for

propyne)

Vapor Pressure 4565.7 ± 0.0
mmHg (at 25 °C,

Predicted)

Chemical Properties
Property Value Unit Source(s)

IUPAC Name

1,3,3,3-

tetradeuterioprop-1-

yne

- [2]

CAS Number 6111-63-3 - [1]

InChI
InChI=1S/C3H4/c1-3-

2/h1H,2H3/i1D,2D3
- [2]

InChIKey
MWWATHDPGQKSA

R-BMQYTIHCSA-N
- [2]

SMILES
[2H]C#CC([2H])([2H])

[2H]
- [2]

LogP 0.9 - [2]

Spectroscopic Properties
Direct experimental spectra for propyne-d4 are not readily available in public databases.

However, the expected spectroscopic features can be inferred from the known spectra of

propyne and the principles of NMR and mass spectrometry for deuterated compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A standard ¹H NMR spectrum of propyne-d4 would show no signals, as all

hydrogen atoms have been replaced by deuterium. This makes propyne-d4 a potentially

useful solvent or internal standard in certain ¹H NMR applications where the solvent signal

would otherwise interfere with the analyte signals.

²H (Deuterium) NMR: A ²H NMR spectrum would show two signals corresponding to the two

different deuterium environments: one for the acetylenic deuterium and one for the three

deuterons of the methyl group. Deuterium NMR generally has a similar chemical shift range

to proton NMR but with broader signals and lower resolution.[3][4]

¹³C NMR: The ¹³C NMR spectrum is expected to show three signals, corresponding to the

three carbon atoms in the molecule. The signals for the carbons bonded to deuterium will

appear as multiplets due to C-D coupling. The chemical shifts would be similar to those of

propyne, but the coupling patterns would be different.

Mass Spectrometry (MS)
In a mass spectrum of propyne-d4, the molecular ion peak (M⁺) would be observed at m/z =

44, corresponding to the molecular weight of the fully deuterated molecule. Fragmentation

patterns would involve the loss of deuterium atoms or deuterated methyl groups.

Key Experimental Protocols
Synthesis of Propyne-d4
A documented method for the synthesis of propyne-d4 involves the reaction of magnesium

carbide (Mg₂C₃) with deuterium oxide (D₂O). The resulting crude propyne-d4 can be purified

by conversion to its mercury derivative, followed by regeneration with deuterated reagents to

yield a product with high isotopic purity.

Experimental Workflow: Synthesis of Propyne-d4
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Workflow for Propyne-d4 Synthesis

Preparation of Magnesium Carbide (Mg₂C₃)

Reaction with Deuterium Oxide (D₂O) in Dioxane

Collection of Crude Propyne-d4 Gas

Conversion to Dipropynyl Mercury

Hydrolysis with Deuterated Reagents

Collection and Purification of Propyne-d4

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of propyne-d4.

Sonogashira Coupling
Propyne and its derivatives are valuable reagents in Sonogashira cross-coupling reactions,

which form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This

reaction is widely used in the synthesis of complex organic molecules, including

pharmaceuticals.

Reaction Pathway: Sonogashira Coupling
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Sonogashira Coupling of Propyne-d4

Reactants Catalysts

Propyne-d4

Product (R-C≡C-CD₃)

Aryl Halide (R-X) Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Amine)

Click to download full resolution via product page

Caption: Generalized Sonogashira coupling reaction with propyne-d4.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) - "Click Chemistry"
Propyne-d4 can also be utilized in "click chemistry," specifically the Copper(I)-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction forms a triazole ring

and is a cornerstone of bioconjugation and materials science.

Reaction Pathway: CuAAC (Click Chemistry)

CuAAC Reaction with Propyne-d4

Reactants Catalyst

Propyne-d4

Triazole Product

Azide (R-N₃) Cu(I) Catalyst

Click to download full resolution via product page

Caption: The CuAAC "click" reaction involving propyne-d4 and an organic azide.
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Applications in Research and Drug Development
The unique properties of propyne-d4 make it a valuable tool in several areas of research and

development:

Isotopic Labeling: Propyne-d4 can be used as a "heavy" building block in the synthesis of

complex molecules. The deuterium label allows for the tracking of molecules in biological

systems and aids in the elucidation of reaction mechanisms and metabolic pathways.

NMR Spectroscopy: As mentioned, the absence of proton signals makes propyne-d4 a

candidate for use as a non-interfering solvent or standard in ¹H NMR studies.

Pharmaceutical Synthesis: The alkyne functional group is a versatile handle for the

construction of complex molecular architectures found in many drug candidates. The use of

deuterated propyne can be advantageous in pharmacokinetic studies, where the C-D bond is

stronger than the C-H bond, potentially leading to altered metabolic profiles (the "deuterium

kinetic isotope effect").

Safety and Handling
Propyne is a flammable gas and should be handled with appropriate precautions in a well-

ventilated area, away from ignition sources. As a compressed gas, cylinders of propyne-d4
should be secured and protected from physical damage. Users should consult the Safety Data

Sheet (SDS) for detailed handling and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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